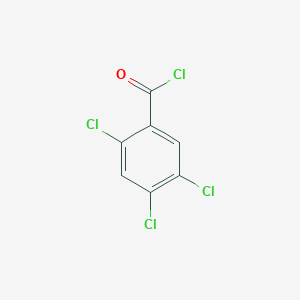

2,4,5-trichlorobenzoyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,5-Trichlorobenzoyl Chloride is a chemical compound that forms during the synthesis of benzalkonium chloride . It can be used as an efficient method for the synthesis of fatty acids and cyclic peptides . The reaction products are chlorinated and have a hydroxyl group .

Molecular Structure Analysis

The molecular formula of 2,4,5-Trichlorobenzoyl Chloride is C7H2Cl4O . The molecular weight is 243.9 g/mol . The InChI code is 1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H .Chemical Reactions Analysis

2,4,5-Trichlorobenzoyl Chloride is used in a variety of organic syntheses . It is the primary reactant in Yamaguchi esterification . It readily reacts with alcohols .Physical And Chemical Properties Analysis

The molecular weight of 2,4,5-Trichlorobenzoyl Chloride is 243.9 g/mol . It has a topological polar surface area of 17.1 Ų . The compound has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Regioselective Esterification Reagent for Gas Chromatography-Mass Spectrometry (GC-MS)

2,4,5-Trichlorobenzoyl Chloride is used as a highly efficient regioselective esterification reagent for GC-MS . It is capable of selectively turning the carboxylic group into a reaction center, i.e., anhydride, of which the further reaction was directed to a near complete formation of required esters by unique steric and electronic effects of the reagent .

Chiral Derivatization of Hydroxycarboxylic Acids

This compound is used for the chiral separation of hydroxycarboxylic acids by GC-MS using non-chiral columns . This is especially important for production and analysis in industrial areas such as pharmaceutics, pesticides, food additives, and fragrances .

Preparation of γ-lactone and δ-lactone

2,4,5-Trichlorobenzoyl Chloride is used in the preparation of γ-lactone and δ-lactone . These compounds are important intermediates in various chemical reactions.

Synthesis of Aliphatic Aromatic Anhydrides

This compound is used in the synthesis of aliphatic aromatic anhydrides . These anhydrides are used in a variety of chemical reactions and industrial processes.

Synthesis of Amphiphilic Hyaluronan

2,4,5-Trichlorobenzoyl Chloride is used in the synthesis of amphiphilic hyaluronan . Amphiphilic hyaluronan has potential applications in drug delivery and tissue engineering.

Synthesis of Angelate Esters

This compound is used in the synthesis of angelate esters . Angelate esters have potential applications in the perfume industry due to their pleasant smell.

Synthesis of Spongistatin 1 and Spongistatin 2

2,4,5-Trichlorobenzoyl Chloride is used in the synthesis of both spongistatin 1 and spongistatin 2 . These compounds have shown potent anti-cancer activity.

Preparation of Large-Ring Lactones

This compound is used in the preparation of large-ring lactones . These lactones are used in a variety of chemical reactions and industrial processes.

Mecanismo De Acción

Target of Action

2,4,5-Trichlorobenzoyl Chloride is primarily used as a reagent in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. For example, it is used in the Yamaguchi esterification process, where it interacts with carboxylic acids and alcohols to form esters .

Mode of Action

In the Yamaguchi esterification process, 2,4,5-Trichlorobenzoyl Chloride acts as an acylating agent . It reacts with a carboxylic acid to form a mixed anhydride intermediate. This intermediate then reacts with an alcohol to form the desired ester, releasing a molecule of 2,4,5-Trichlorobenzoic acid as a byproduct .

Biochemical Pathways

As a synthetic reagent, 2,4,5-Trichlorobenzoyl Chloride doesn’t directly participate in any biochemical pathways. For instance, it has been used in the synthesis of pyrazinamide analogues, which have shown activity against Mycobacterium tuberculosis .

Result of Action

The primary result of 2,4,5-Trichlorobenzoyl Chloride’s action is the formation of esters from carboxylic acids and alcohols in the Yamaguchi esterification process . These esters can be used as intermediates in the synthesis of a wide variety of organic compounds, including pharmaceuticals and biologically active molecules .

Action Environment

The action of 2,4,5-Trichlorobenzoyl Chloride is influenced by various environmental factors. For instance, it is moisture-sensitive and can react with water to form 2,4,5-Trichlorobenzoic acid . Therefore, it must be stored and used under dry conditions . The temperature and solvent used in the reaction can also affect its reactivity and the yield of the esterification process .

Safety and Hazards

2,4,5-Trichlorobenzoyl Chloride is classified as an irritant and is moisture sensitive . It is incompatible with strong bases . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Relevant Papers The compound has been discussed in various papers. For instance, it was first prepared by Yamaguchi from 2,4,6-trichloroaniline . Another paper discusses its use in the synthesis of pyrazinamide analogues .

Propiedades

IUPAC Name |

2,4,5-trichlorobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONFTDXNVIOQBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trichlorobenzoyl Chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2500658.png)

![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)

![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)

![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)